N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide is a complex heterocyclic compound that integrates multiple functional groups, including pyrazine, imidazole, and thiophene. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of these heterocyclic moieties often imparts unique biological and chemical properties, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-3-carboxylic acid with an appropriate amine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The process is optimized for large-scale production by using continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups .
Scientific Research Applications
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and exhibit pharmacological activity.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic moieties can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, influencing its binding affinity and specificity. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide is unique due to its combination of pyrazine, imidazole, and thiophene moieties. This structural complexity allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h1-4,6,8-10H,5,7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFPVILQDDARFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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